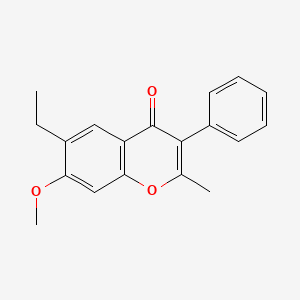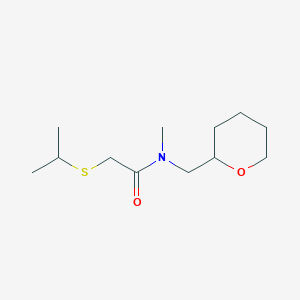![molecular formula C15H17BrN2O3S B5398480 1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a chemical compound that belongs to the family of piperazines. It is commonly known as BPIP and has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
BPIP acts as a potent inhibitor of SERT and DAT by binding to the active site of the transporters and preventing the reuptake of serotonin and dopamine, respectively. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in their prolonged activity in the synapse. BPIP also modulates the activity of GABA-A receptors by binding to a specific site on the receptor and enhancing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPIP are dependent on its mechanism of action. By inhibiting the reuptake of serotonin and dopamine, BPIP can increase their activity in the brain, leading to improvements in mood and cognition. Additionally, BPIP can enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
BPIP has several advantages for laboratory experiments, including its high potency and selectivity for SERT, DAT, and GABA-A receptors. However, its low solubility in water and limited availability can make it challenging to work with. Additionally, the lack of in vivo studies limits our understanding of its potential applications in clinical settings.
Orientations Futures
Future studies on BPIP should focus on its potential applications in the treatment of depression, anxiety, and other mood disorders. In addition, further research is needed to understand the long-term effects of BPIP on neurotransmitter systems and its potential for addiction and abuse. Finally, the development of more efficient synthesis methods and analogs of BPIP could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
BPIP can be synthesized by reacting 1-(4-bromophenyl)sulfonyl)piperazine with 2-furylacetic acid in the presence of a catalyst. The reaction involves the formation of an amide bond between the two molecules, resulting in the formation of BPIP. The purity of the compound can be enhanced by recrystallization and column chromatography.
Applications De Recherche Scientifique
BPIP has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit potent inhibitory activity against the serotonin transporter (SERT) and dopamine transporter (DAT), making it a potential candidate for the treatment of depression and other mood disorders. In addition, BPIP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWVFBMAYVHVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5398398.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)
![N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5398409.png)

![2-(3-methyl-4-{[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5398412.png)
![4,4,4-trifluoro-3-[(1-methyl-1H-benzimidazol-2-yl)amino]-1-(2-thienyl)-2-buten-1-one dihydrochloride](/img/structure/B5398417.png)
![(2R)-2-methoxy-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-phenylacetamide](/img/structure/B5398433.png)

![6-(azocan-1-ylcarbonyl)-5-[(2-methylpyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5398443.png)
![N-phenyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5398446.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)

![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
